molecular formula C18H26N2O4S2 B2959820 N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797838-18-6

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2959820
CAS No.: 1797838-18-6
M. Wt: 398.54
InChI Key: VHMPBIFPIBCQKL-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is an organic compound with various scientific applications. Its structure features a piperidine ring, a methylthio phenyl group, and an acetamide moiety, contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

  • Formation of the Piperidine Ring: : Reacting 1-chloropropane with piperidine under basic conditions.

  • Acetylation: : Introduction of the acetamide group through a nucleophilic acyl substitution reaction.

  • Sulfonylation: : Addition of the sulfonyl group via sulfonyl chloride and an appropriate base.

  • Methylthio Phenyl Group Introduction:

Industrial Production Methods

In industrial settings, the production often requires optimized conditions to maximize yield and minimize side reactions. This can involve:

  • Continuous-flow reactors to maintain precise temperature and pressure.

  • Use of catalysts to expedite certain reaction steps.

  • Purification techniques like recrystallization and chromatography to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the sulfur group to sulfoxide or sulfone under oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of the acetamide to an amine using lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitutions, particularly on the phenyl ring or the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halides for nucleophilic substitution, and acids or bases for electrophilic aromatic substitution.

Major Products

  • Oxidation: : N-methyl-2-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide.

  • Reduction: : N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)ethylamine.

  • Substitution: : Varied products based on the substituent introduced.

Scientific Research Applications

The compound finds use in various fields:

  • Chemistry: : As a building block for complex organic synthesis.

  • Biology: : As a tool in biochemical assays and labeling techniques.

  • Industry: : Use in manufacturing processes and as a precursor in producing advanced materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : Interacts with proteins or enzymes, possibly acting as an inhibitor or activator.

  • Pathways Involved: : Depending on the context, it might alter signal transduction pathways, enzymatic activities, or cellular uptake mechanisms.

Comparison with Similar Compounds

Similar compounds include:

  • N-acetyl-2-(1-piperidinyl)-ethanethioamide: : Lacks the sulfonyl group, differing in reactivity and applications.

  • Methylthio-acetylphenylpiperidine: : Similar, but distinct in the placement and number of functional groups.

Comparatively, N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide stands out due to its unique combination of sulfonyl and methylthio groups, offering distinctive chemical properties and applications.

This compound's versatility and utility make it a valuable compound across various scientific domains. Its preparation, reactivity, and applications highlight its importance in research and industry.

Properties

IUPAC Name

N-methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-19-17(21)13-26(23,24)16-9-11-20(12-10-16)18(22)8-5-14-3-6-15(25-2)7-4-14/h3-4,6-7,16H,5,8-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMPBIFPIBCQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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